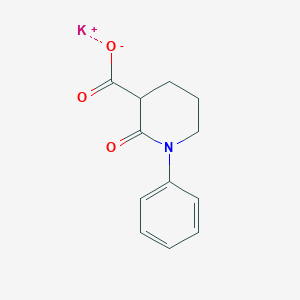
Potassium 2-oxo-1-phenylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2-oxo-1-phenylpiperidine-3-carboxylate: is a chemical compound with the molecular formula C12H12KNO3. It is a potassium salt derivative of 2-oxo-1-phenylpiperidine-3-carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 2-oxo-1-phenylpiperidine-3-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
C12H13NO3+KOH→C12H12KNO3+H2O
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and controlled reaction environments to maintain consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the potassium ion can be replaced by other cations or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions .
Medicine: It is investigated for its pharmacological properties and potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various manufacturing processes .
Wirkmechanismus
The mechanism of action of Potassium 2-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions and physiological responses .
Vergleich Mit ähnlichen Verbindungen
- 2-oxo-1-phenylpiperidine-3-carboxylic acid
- Potassium 2-oxo-1-pyrrolidinecarboxylate
- Potassium 2-oxo-1-piperidinecarboxylate
Uniqueness: Potassium 2-oxo-1-phenylpiperidine-3-carboxylate is unique due to the presence of the phenyl group attached to the piperidine ring. This structural feature imparts distinct chemical and biological properties, making it different from other similar compounds. The phenyl group enhances its lipophilicity and potential interactions with biological targets, contributing to its unique pharmacological profile .
Eigenschaften
Molekularformel |
C12H12KNO3 |
|---|---|
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
potassium;2-oxo-1-phenylpiperidine-3-carboxylate |
InChI |
InChI=1S/C12H13NO3.K/c14-11-10(12(15)16)7-4-8-13(11)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8H2,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
XDMOWAZWNUDQON-UHFFFAOYSA-M |
Kanonische SMILES |
C1CC(C(=O)N(C1)C2=CC=CC=C2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole](/img/structure/B13498138.png)
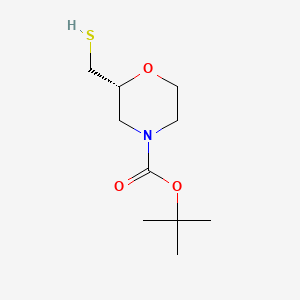
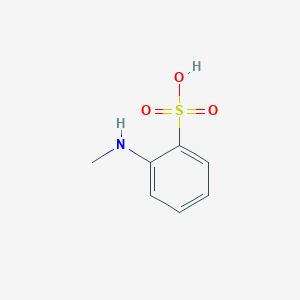
![(2S)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13498149.png)
![benzyl N-[(2S)-3-chloro-2-hydroxypropyl]carbamate](/img/structure/B13498151.png)
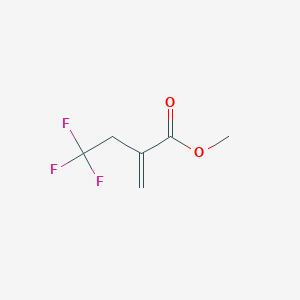

![N-[3-(1,3-Dioxolan-2-YL)benzyl]-N-methylamine](/img/structure/B13498183.png)
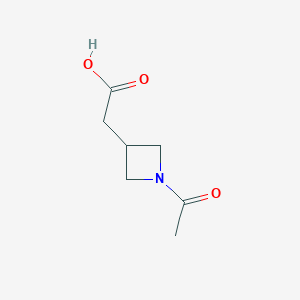
![4-Fluoro-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13498191.png)
![1-[5-Amino-2-(difluoromethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13498203.png)
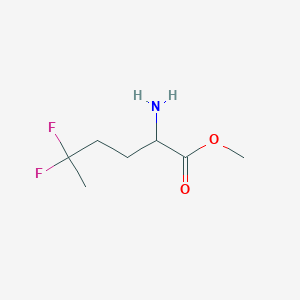
![(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione](/img/structure/B13498208.png)

